molecular formula C11H25Cl2N3O B2894776 3-(Diethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride CAS No. 1266689-51-3

3-(Diethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No. B2894776
CAS RN: 1266689-51-3
M. Wt: 286.24
InChI Key: VRGKFQSILODVCE-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(piperazin-1-yl)propan-1-one dihydrochloride, commonly referred to as DEAP, is an organic compound that has been widely studied for its potential applications in both scientific research and lab experiments. DEAP is a derivative of piperazine, a compound that is known for its versatility in a variety of applications. This molecule has been used in a variety of fields, including biochemistry, medicine, and pharmaceuticals. DEAP has been studied extensively due to its unique properties, which make it suitable for a wide range of applications.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study on the synthesis and pharmacological evaluation of novel derivatives involving piperazine compounds has been conducted. These compounds were synthesized through a series of reactions, including Claisen Schmidt condensation and Mannich’s reaction, and were evaluated for their antidepressant and antianxiety activities. The study found that certain derivatives exhibited significant activity in behavioral despair (forced swimming) tests and antianxiety effects in the plus maze method, demonstrating the potential for therapeutic applications (Kumar et al., 2017).

Capillary Electrophoresis for Enantiomeric Purity

Capillary electrophoresis has been used to determine the enantiomeric purity of chiral compounds obtained from asymmetry synthesis, including piperazine derivatives. This analytical technique utilized β-cyclodextrin polymer as a chiral selector to achieve enantioseparation, providing a method for assessing the purity of chiral compounds, which is crucial for their application in medicinal chemistry (Wang Jinyue, 2011).

Synthesis and Characterization of Piperazine Derivatives

Another study focused on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts. These compounds were designed as potential dual antihypertensive agents. The study not only provided insights into the synthesis and protonation of these piperazine derivatives but also highlighted the importance of solid-state analytical techniques in determining the structure and properties of such compounds (Marvanová et al., 2016).

Applications in Polymer Science

The synthesis of polyamides containing piperazine and other compounds, demonstrating the versatility of piperazine derivatives in polymer science. These polyamides, synthesized via the addition reaction and subsequent polycondensation, exhibit properties like solubility in DMSO and formic acid, which could be relevant for various industrial and scientific applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name

3-(diethylamino)-1-piperazin-1-ylpropan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-3-13(4-2)8-5-11(15)14-9-6-12-7-10-14;;/h12H,3-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGKFQSILODVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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